molecular formula C11H14ClNO3 B6216576 methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride CAS No. 2742661-03-4

methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride

Cat. No.: B6216576
CAS No.: 2742661-03-4
M. Wt: 243.7
InChI Key:
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Description

Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride is a chemical compound with a unique structure that includes an oxetane ring and an amino group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride typically involves the following steps:

    Formation of the oxetane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: Amination reactions are employed to introduce the amino group onto the oxetane ring.

    Esterification: The benzoate ester is formed through esterification reactions involving benzoic acid derivatives and methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted benzoate esters .

Scientific Research Applications

Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-3-hydroxybenzoate: This compound has a similar benzoate ester structure but lacks the oxetane ring.

    Methyl 4-(3-hydroxyoxetan-3-yl)benzoate: This compound has a similar oxetane ring but lacks the amino group.

Uniqueness

Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride is unique due to the presence of both the oxetane ring and the amino group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride involves the reaction of 3-aminooxetan-3-ol with methyl 4-bromobenzoate, followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "3-aminooxetan-3-ol", "methyl 4-bromobenzoate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 3-aminooxetan-3-ol (1.0 g) in diethyl ether (10 mL) and add sodium hydroxide (0.5 g).", "Step 2: Add methyl 4-bromobenzoate (1.2 g) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Extract the reaction mixture with diethyl ether (3 x 10 mL) and wash the organic layer with water (10 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain methyl 4-(3-aminooxetan-3-yl)benzoate as a yellow oil.", "Step 5: Dissolve methyl 4-(3-aminooxetan-3-yl)benzoate (0.5 g) in water (10 mL) and add hydrochloric acid (1.0 mL).", "Step 6: Stir the reaction mixture for 2 hours at room temperature.", "Step 7: Extract the reaction mixture with diethyl ether (3 x 10 mL) and wash the organic layer with water (10 mL).", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride as a white solid." ] }

CAS No.

2742661-03-4

Molecular Formula

C11H14ClNO3

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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